molecular formula C22H18FN3OS B2950869 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896354-89-5

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide

Numéro de catalogue B2950869
Numéro CAS: 896354-89-5
Poids moléculaire: 391.46
Clé InChI: WRQCJKDOVLMPQT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide, also known as BIBF 1120, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This molecule is a tyrosine kinase inhibitor that targets multiple receptors, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).

Mécanisme D'action

Avantages Et Limitations Des Expériences En Laboratoire

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound 1120 also has a broad spectrum of activity, targeting multiple receptors that are involved in tumor growth and angiogenesis. However, this compound 1120 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. In addition, this compound 1120 has a short half-life, which may limit its effectiveness in some experiments.

Orientations Futures

There are several future directions for the study of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120. One potential direction is to study the combination of this compound 1120 with other anti-cancer agents, such as chemotherapy or immunotherapy. Another direction is to study the potential of this compound 1120 as a treatment for other diseases, such as idiopathic pulmonary fibrosis and scleroderma. Finally, further studies are needed to optimize the dosing and administration of this compound 1120 to maximize its therapeutic potential.

Méthodes De Synthèse

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120 involves several steps. The starting material is 4-fluorobenzonitrile, which is reacted with 2-mercaptoaniline to form 4-fluoro-2-mercaptobenzonitrile. This intermediate is then reacted with 2-(2-amino-phenyl)-1H-benzo[d]imidazole to form the key intermediate, 3-(1H-benzo[d]imidazol-2-yl)-4-fluoro-phenylthiourea. Finally, this intermediate is reacted with 3-chloropropanoic acid to form this compound 1120.

Applications De Recherche Scientifique

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)thio)propanamide 1120 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including lung cancer, breast cancer, and ovarian cancer. This compound 1120 has also been shown to have anti-inflammatory and anti-fibrotic effects, making it a potential treatment for diseases such as idiopathic pulmonary fibrosis and scleroderma. Furthermore, this compound 1120 has been studied for its potential to prevent angiogenesis, which is the growth of new blood vessels that is necessary for tumor growth.

Propriétés

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-(4-fluorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-16-8-10-18(11-9-16)28-13-12-21(27)24-17-5-3-4-15(14-17)22-25-19-6-1-2-7-20(19)26-22/h1-11,14H,12-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQCJKDOVLMPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CCSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.